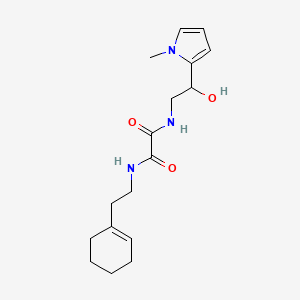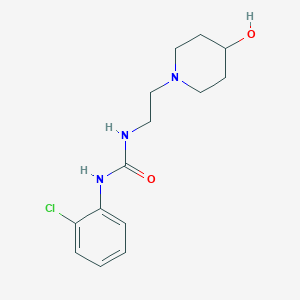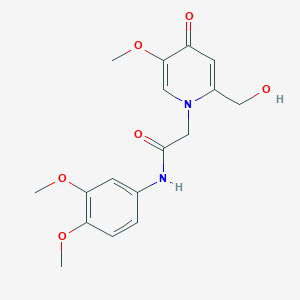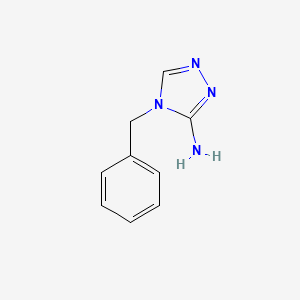![molecular formula C26H23N3O B3005075 1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-17-5](/img/structure/B3005075.png)
1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The pyrazoloquinoline core structure is a fused heterocyclic system that combines a pyrazole ring with a quinoline moiety, and it has been the subject of various synthetic and pharmacological studies.
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves multi-step reactions that may include cyclization, annulation, and functionalization processes. For instance, the synthesis of pyrazolo[1,5-a]quinoline thioether derivatives is achieved through a dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed one-pot approach, involving aryl sulfenylation and benzannulation strategies . Similarly, the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives can be performed through catalytic reduction or interaction with aldehydes and ketones . These methods highlight the versatility of synthetic approaches to access the pyrazoloquinoline scaffold.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, high-resolution mass spectrometry, and single-crystal X-ray diffractometry . The presence of substituents on the pyrazoloquinoline core can significantly influence the electronic properties and conformation of the molecule, which in turn can affect its biological activity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo a variety of chemical reactions, including Suzuki coupling to create aryl/heteroaryl compounds , and regioselective acylation to produce amides with potential kinase inhibitory activity . The reactivity of these compounds can be further modified by introducing different functional groups, which can lead to a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. For example, the photophysical properties, such as solvatochromism, acidochromism, and fluorescence, are affected by the nature of the substituents on the pyrazoloquinoline core . The introduction of amino groups can lead to protonation events that alter the electronic excited states and fluorescence properties . Additionally, the presence of thioether or sulfoxide groups can impact the oxidation state and reactivity of the molecule .
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-4-30-21-12-13-24-22(15-21)26-23(16-27-24)25(19-8-6-5-7-9-19)28-29(26)20-11-10-17(2)18(3)14-20/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLGKPLBJNDGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)

![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)




![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)

![7-(2-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3005010.png)
![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)
![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3005012.png)